molecular formula C12H13Cl2NO5 B14731020 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate CAS No. 6319-36-4

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate

Katalognummer: B14731020
CAS-Nummer: 6319-36-4
Molekulargewicht: 322.14 g/mol
InChI-Schlüssel: NTYBHPLIXLPXSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C12H13Cl2NO5. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a dichlorophenoxyacetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methyl-2-nitropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted phenoxyacetates, and other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound is known to act as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The nitro group and dichlorophenoxy moiety play crucial roles in its biological activity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and similar mode of action.

Uniqueness

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate stands out due to its unique combination of a nitro group and a dichlorophenoxyacetate moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted applications in agriculture and research, making it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

6319-36-4

Molekularformel

C12H13Cl2NO5

Molekulargewicht

322.14 g/mol

IUPAC-Name

(2-methyl-2-nitropropyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H13Cl2NO5/c1-12(2,15(17)18)7-20-11(16)6-19-10-4-3-8(13)5-9(10)14/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

NTYBHPLIXLPXSI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.